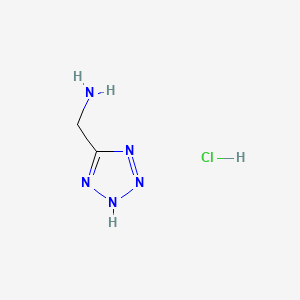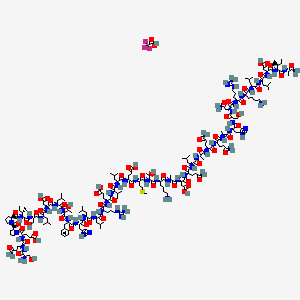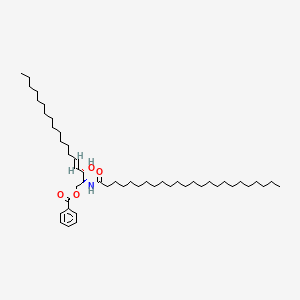
N-Tetracosanoyl-D-sphingosine 1-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Tetracosanoyl-D-sphingosine 1-benzoate, also known as N-Lignoceroyl-D-sphingosine 1-benzoate, is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . The empirical formula of this compound is C49H91NO4 . It has a molecular weight of 758.25 .
Molecular Structure Analysis
The SMILES string of N-Tetracosanoyl-D-sphingosine 1-benzoate isCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC@Hc1ccccc1)C@@H\C=C\CCCCCCCCCCCCC . The InChI is 1S/C49H87NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-39-43-48(52)50-46(44-54-49(53)45-40-36-35-37-41-45)47(51)42-38-33-31-29-27-25-16-14-12-10-8-6-4-2/h35-38,40-42,46-47,51H,3-34,39,43-44H2,1-2H3,(H,50,52)/b42-38+/t46-,47+/m1/s1 . Physical And Chemical Properties Analysis
N-Tetracosanoyl-D-sphingosine 1-benzoate is a solid compound . It contains functional groups such as amide, ester, and hydroxyl . It is stored at ambient temperature .Scientific Research Applications
Sphingosine 1-Phosphate Signaling in Cellular Functions
Sphingosine 1-phosphate (S1P) plays a critical role in various cellular processes including mitogenesis, differentiation, migration, and apoptosis. It functions both extracellularly, through G-protein-coupled receptors (EDG family), and intracellularly, affecting calcium mobilization and activation of non-receptor tyrosine kinases. The dual action of S1P highlights its unique position in cellular signaling and suggests potential research applications in understanding and manipulating these pathways (Pyne & Pyne, 2000).
Therapeutic Targets and Cancer
Sphingosine kinase 1 (SphK1), a key enzyme in S1P metabolism, is linked to cancer progression. Its upregulation is associated with poor prognosis in various cancers, highlighting its potential as a therapeutic target. Inhibiting SphK1 could lead to advancements in cancer treatment, underscoring the importance of research in this area (Geffken & Spiegel, 2017).
Neuroprotection and Neurological Injuries
The role of S1P signaling in neuroprotection and the pathophysiology of acute neurological injuries is another area of significant research interest. S1P signaling may offer neuroprotective targets to mitigate the effects of brain and spinal cord injuries, suggesting a potential for therapeutic interventions in acute neurological conditions (Singh & Hall, 2008).
Sphingosine Kinase Inhibitors in Therapeutics
The development of SphK inhibitors is a promising area of research with implications for treating malignant, autoimmune, inflammatory, and other diseases. This research underlines the therapeutic potential of modulating S1P signaling pathways (Kumar & Saba, 2009).
S1P in Vascular Biology and Atherosclerosis
S1P signaling's influence on vascular biology, including its roles in endothelial cell migration, proliferation, and the integrity of the vascular barrier, indicates its potential involvement in the development of atherosclerosis. Understanding these mechanisms could lead to novel treatments for cardiovascular diseases (Tamama & Okajima, 2002).
Safety and Hazards
properties
IUPAC Name |
[(E,2R,3S)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H87NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-39-43-48(52)50-46(44-54-49(53)45-40-36-35-37-41-45)47(51)42-38-33-31-29-27-25-16-14-12-10-8-6-4-2/h35-38,40-42,46-47,51H,3-34,39,43-44H2,1-2H3,(H,50,52)/b42-38+/t46-,47+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXMIJNTDRLPDS-ODNBOWEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC(=O)C1=CC=CC=C1)C(C=CCCCCCCCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@H](COC(=O)C1=CC=CC=C1)[C@H](/C=C/CCCCCCCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H87NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745569 |
Source


|
| Record name | (2R,3S,4E)-3-Hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
754.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Tetracosanoyl-D-sphingosine 1-benzoate | |
CAS RN |
123446-98-0 |
Source


|
| Record name | (2R,3S,4E)-3-Hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

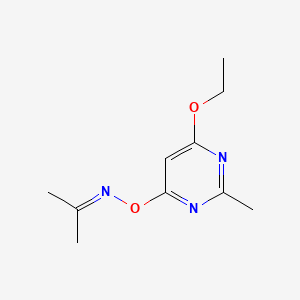

![2-[3-Ethoxycarbonyl-4-[3-[3-ethoxycarbonyl-5-oxo-1-(2-sodiosulfobenzyl)-2-pyrazolin-4-ylidene]-1-propenyl]-5-hydroxy-1H-pyrazol-1-ylmethyl]benzenesulfonic acid sodium salt](/img/structure/B571192.png)
![CHOLESTERYL OLEATE, [OLEATE-1-14C]](/img/no-structure.png)
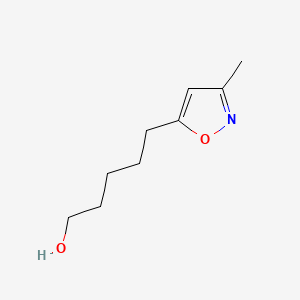
![3-Isocyanato-5-(isocyanatomethyl)tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B571195.png)
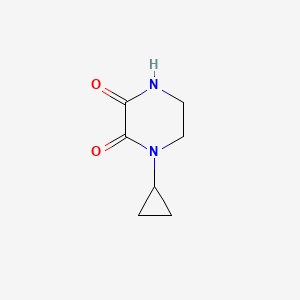

![Bicyclo[4.1.0]hepta-1,3,5-triene-7-ylideneketene](/img/structure/B571202.png)
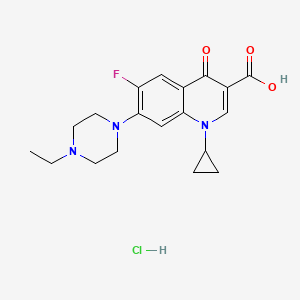
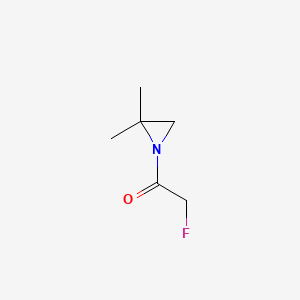
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B571206.png)
